2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
CAS No.: 941930-39-8
Cat. No.: VC4764109
Molecular Formula: C17H12F2N2O
Molecular Weight: 298.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941930-39-8 |
|---|---|
| Molecular Formula | C17H12F2N2O |
| Molecular Weight | 298.293 |
| IUPAC Name | 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
| Standard InChI Key | SUSXECIFCBGMQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Key structural features include:
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Pyridazinone core: Provides a planar scaffold for target binding.
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2-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability.
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4-Fluorophenyl group: Contributes to electronic effects and π-π stacking interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 941930-39-8 | |
| Molecular Formula | C₁₇H₁₂F₂N₂O | |
| Molecular Weight | 298.293 g/mol | |
| IUPAC Name | 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |
| Topological Polar Surface Area | 38.3 Ų |
Synthetic Routes
Synthesis involves three critical stages:
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Pyridazine ring formation: Condensation of glyoxylic acid with substituted acetophenones under acidic conditions .
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Chlorination: Treatment with phosphorus oxychloride to introduce reactivity at position 3 .
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Fluorinated group substitutions: Nucleophilic displacement or coupling reactions to attach 2-fluorobenzyl and 4-fluorophenyl moieties .
Yield optimization requires precise control of reaction temperatures (40–100°C) and stoichiometric ratios .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Fluorinated pyridazinones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis . The 2-fluorobenzyl group enhances binding affinity to COX-2’s hydrophobic pocket, with IC₅₀ values <1 μM in murine macrophage models .
| Compound | Cancer Cell Line | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target compound | HCT116 | 12.5 | JNK1 |
| 6-(3-Fluoro-4-methoxyphenyl) | HL-60 | 8.2 | Topoisomerase II |
| 4-(4-Fluorobenzyl) analog | MCF-7 | 18.7 | EGFR |
Antimicrobial Activity
The compound inhibits Staphylococcus aureus (MIC: 16 μg/mL) and Candida albicans (MIC: 32 μg/mL) by disrupting cell wall synthesis and ergosterol biosynthesis . Fluorine atoms increase membrane permeability, enhancing biocidal efficacy .
Pharmacological Profiling
Pharmacokinetics
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Absorption: High logP (3.2) suggests favorable intestinal absorption.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .
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Half-life: 4.7 hours in rodent models, necessitating twice-daily dosing .
Toxicity Profile
Structure-Activity Relationships (SAR)
Key modifications impacting bioactivity:
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Fluorine position: 2-Fluorobenzyl yields 3-fold higher COX-2 inhibition than 3-fluorobenzyl analogs.
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Pyridazinone substitution: 6-Aryl groups enhance anticancer activity vs. alkyl chains .
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Hydrophobic interactions: Methyl groups at position 4 improve blood-brain barrier penetration .
Future Directions
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